4-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide
Overview
Description
4-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chloro group at the 4-position and a 2-(4-nitro-1H-pyrazol-1-yl)ethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide typically involves a multi-step process:
Formation of 4-nitro-1H-pyrazole: This can be achieved by nitration of pyrazole using a mixture of concentrated sulfuric acid and nitric acid.
Alkylation: The 4-nitro-1H-pyrazole is then alkylated with 2-chloroethylamine to form 2-(4-nitro-1H-pyrazol-1-yl)ethylamine.
Amidation: The final step involves the reaction of 2-(4-nitro-1H-pyrazol-1-yl)ethylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: 4-chloro-N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-chlorobenzoic acid and 2-(4-nitro-1H-pyrazol-1-yl)ethylamine.
Scientific Research Applications
4-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of nitro and chloro substituents on biological activity.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]benzamide: Similar structure but with an amino group instead of a nitro group.
4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide: Lacks the nitro group on the pyrazole ring.
4-chloro-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]benzamide: Contains a methyl group instead of a nitro group on the pyrazole ring.
Uniqueness
4-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is unique due to the presence of both a nitro group and a chloro group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to unique interactions with biological targets and distinct physicochemical properties.
Properties
IUPAC Name |
4-chloro-N-[2-(4-nitropyrazol-1-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c13-10-3-1-9(2-4-10)12(18)14-5-6-16-8-11(7-15-16)17(19)20/h1-4,7-8H,5-6H2,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDKSCLXIREBDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN2C=C(C=N2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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